Introduction: The Strategic Value of N-Methylation in Peptide Synthesis
Introduction: The Strategic Value of N-Methylation in Peptide Synthesis
An In-Depth Technical Guide to Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine
Prepared by: A Senior Application Scientist
In the landscape of peptide-based drug development and advanced biochemical research, the strategic modification of amino acid residues is paramount for enhancing therapeutic potential. Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine (CAS 117106-20-4) is a specialized amino acid derivative designed for just this purpose.[1][2] Its utility lies in the introduction of a methyl group on the alpha-nitrogen of the peptide backbone, a modification that imparts significant and desirable changes to the resulting peptide's properties.[3]
N-methylation offers a powerful toolset for peptide chemists. The addition of a methyl group provides a steric shield that can dramatically increase metabolic stability by protecting adjacent peptide bonds from proteolytic enzyme degradation.[3][4] Furthermore, by removing a hydrogen bond donor from the amide backbone, N-methylation reduces the peptide's overall polarity, which can significantly improve its lipophilicity and, consequently, its ability to permeate cell membranes.[3][5] However, these advantages come with a significant synthetic challenge: the steric hindrance and reduced nucleophilicity of the N-methylated amine make it substantially more difficult to couple during solid-phase peptide synthesis (SPPS).[3][5][6]
This guide provides an in-depth exploration of Fmoc-N-Me-Thr(tBu)-OH, offering not just protocols, but the underlying chemical principles and field-proven strategies required to overcome its synthetic challenges and successfully incorporate this valuable building block into complex peptide sequences.
Physicochemical and Handling Data
Accurate data is the foundation of reproducible science. The key properties of Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine are summarized below for easy reference in experimental design and handling.
| Property | Value | References |
| CAS Number | 117106-20-4 | [1][2][7][8] |
| Molecular Formula | C₂₄H₂₉NO₅ | [1][7][8][9] |
| Molecular Weight | 411.49 g/mol | [1][2][7][9] |
| Appearance | White to off-white solid/powder | [1] |
| Purity | Typically ≥97-99.5% (by HPLC) | [1][7] |
| Optical Rotation | [α]D20 = 14 ± 1° (c=1 in MeOH) | [1] |
| Storage Conditions | 2–8 °C, protect from moisture |
The Core Challenge: Overcoming Steric Hindrance in SPPS
The primary obstacle in utilizing N-methylated amino acids is the difficulty of the coupling reaction.[10] The methyl group on the alpha-amino nitrogen creates significant steric bulk and reduces the nucleophilicity of the secondary amine.[3][6] This combination means that standard SPPS coupling conditions, often sufficient for primary amines, will result in low yields, incomplete reactions, and the accumulation of deletion sequences that are difficult to purify from the final product.[3]
To achieve efficient and complete coupling of Fmoc-N-Me-Thr(tBu)-OH, a more robust and optimized approach is mandatory.
Diagram: The Orthogonal Protection Strategy
The utility of this reagent in Fmoc-SPPS is rooted in its orthogonal protecting groups. The Nα-Fmoc group is base-labile, removed by piperidine, while the O-tert-butyl group is acid-labile, removed during the final TFA cleavage. This ensures precise, stepwise control over the synthesis.[11][12]
Caption: Workflow for coupling sterically hindered N-methylated amino acids.
Protocol 2: Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all acid-labile side-chain protecting groups, including the O-tert-butyl group on the threonine residue, must be removed. [13]This is accomplished with a strong acid cocktail containing scavengers. Scavengers are critical for quenching the highly reactive tert-butyl cations generated during cleavage, which can otherwise cause unwanted alkylation of sensitive residues like Cysteine, Tryptophan, or Methionine. [14][15] Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Water (ddH₂O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the fully assembled peptide-resin thoroughly with dichloromethane (DCM) and dry it completely under a vacuum. [14]Weigh the final, dried resin.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail. A standard, robust mixture is 95% TFA, 2.5% Water, and 2.5% TIS . [13]Prepare approximately 10 mL of this cocktail per gram of dried resin.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel. Gently agitate the slurry at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate (which contains the dissolved peptide) into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate). A white precipitate of the crude peptide should form immediately.
-
Isolation and Washing: Centrifuge the tube to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and organic byproducts.
-
Drying and Storage: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (typically by RP-HPLC) and characterization (e.g., by mass spectrometry).
Conclusion
Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine is a high-value building block for the synthesis of advanced peptides. While its incorporation presents a formidable challenge due to steric hindrance, this is a solvable problem. By departing from standard coupling protocols and instead employing high-reactivity reagents like HATU, extending reaction times, and using the correct monitoring assay—the bromophenol blue test—researchers can reliably and efficiently incorporate this residue. The strategic use of N-methylated amino acids is a key enabler in the development of next-generation peptide therapeutics with enhanced stability and bioavailability, making the mastery of these techniques a vital skill for any scientist in the field.
References
- ChemPep. Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
- LifeTein. (2025). Should My Peptide Be Methylated?.
- Wöhr, T., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society.
- Wang, Y., et al. An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis.
- Wikipedia. Pseudoproline.
- Fairlie, D.P., et al. (2018). The Pseudoproline Approach to Peptide Cyclization. ConnectSci.
- Mutter, M., et al. 13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or.
- Dick, F. Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
- Benchchem. strategies to overcome steric hindrance in N-methylated peptide synthesis.
- Chem-Impex. Fmoc-N-methyl-O-tert-butyl-L-threonine.
- Papakyriakou, A., et al. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP).
- Sigma-Aldrich. Fmoc-N-Me-Thr(tBu)-OH Novabiochem 117106-20-4.
- ACS Publications. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
- Benchchem. The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.
- Fisher Scientific. CAS RN 117106-20-4.
- Benchchem. A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis.
- PubChem. Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine | C24H29NO5.
- Benchchem. (2026). Optimizing Peptide Synthesis: The Role of Fmoc-O-tert-Butyl-L-Threonine.
- Benchchem. A Technical Guide to Fmoc-Thr(tBu)-OH: Application in Solid-Phase Peptide Synthesis.
- ResearchGate. (2025). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis.
- Iodo Chemical. Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine | CAS 117106-20-4.
- El-Faham, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. PubMed.
- AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- ResearchGate. Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt | Request PDF.
- Benchchem. A Comparative Guide to Analytical Techniques for Confirming Fmoc Group Attachment.
- ResearchGate. N -methylation in amino acids and peptides: Scope and limitations.
- Aapptec Peptides. Fmoc-MeThr(tBu)-OH [117106-20-4].
- Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Aapptec Peptides. Fmoc-Thr(tBu)-OH [71989-35-0].
- Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
- Amblard, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Carl ROTH. Fmoc-L-Threonine-(tBu), 100 g.
- J&K Scientific. Fmoc-O-tert-butyl-L-threonine | 71989-35-0.
- Sigma-Aldrich. Fmoc-N-Me-Thr(tBu)-OH 97 117106-20-4.
- Naoum, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry.
- Academia.edu. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1).
- ResearchGate. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- ResearchGate. An improved synthesis of Fmoc-N-methyl serine and threonine | Request PDF.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- MedChemExpress. O-(tert-Butyl)-N-Fmoc-L-allothreonine | Amino Acid Derivative.
- Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids.
- Sigma-Aldrich. Novabiochem® Fmoc-Amino Acids.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS RN 117106-20-4 | Fisher Scientific [fishersci.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP): Efficient Synthesis of N-methylated Peptides, Expanding the Tools for Peptide Research [scielo.org.mx]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iodochem.com [iodochem.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine | C24H29NO5 | CID 15601073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. renyi.hu [renyi.hu]
- 15. pubs.acs.org [pubs.acs.org]
